2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)propanoic acid
Description
Development Trajectory in ACE Inhibitor Research
The discovery of angiotensin-converting enzyme (ACE) inhibitors marked a paradigm shift in cardiovascular therapeutics. Early research identified ACE as a critical regulator of blood pressure through its role in converting angiotensin I to vasoconstrictive angiotensin II. The first-generation ACE inhibitors, such as captopril , emerged from studies on snake venom peptides like teprotide from Bothrops jararaca, which demonstrated ACE inhibition but lacked oral bioavailability.
Structural optimization efforts focused on replacing peptide bonds with non-hydrolyzable groups to enhance metabolic stability. The introduction of succinyl-L-proline derivatives in the 1970s exemplified this approach, leading to the development of captopril. Subsequent generations prioritized reduced side-effect profiles through modifications such as carboxylate or phosphorus-containing moieties.
2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)propanoic acid represents a divergence into heterocyclic ACE inhibitors , leveraging benzazepine scaffolds to optimize receptor binding. This compound’s propanoic acid side chain mimics the C-terminal carboxylate of angiotensin I, facilitating interactions with ACE’s zinc-binding domain.
Table 1: Key Milestones in ACE Inhibitor Development
Structural Classification and Benzazepine Research History
Benzazepines are seven-membered heterocycles fused to a benzene ring, classified by nitrogen position and saturation. The 1H-benzo[b]azepine scaffold in this compound features a partially saturated ring (2,3,4,5-tetrahydro) and a ketone group at position 2, conferring conformational rigidity.
Research on benzazepines accelerated in the 1990s with the discovery of their utility in central nervous system (CNS) and cardiovascular targets. For example, mozavaptan , a 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine derivative, emerged as a vasopressin receptor antagonist. The oxo group in this compound enhances hydrogen-bonding capacity, a feature critical for ACE active-site binding.
Significance in Medicinal Chemistry Development
This compound exemplifies structure-based drug design principles. Its benzazepine core addresses limitations of early ACE inhibitors, such as short half-life and off-target effects, by:
- Enhancing zinc coordination : The oxo group interacts with ACE’s catalytic zinc ion.
- Improving lipophilicity : The tetrahydro ring balances polarity for membrane permeability.
- Enabling stereochemical control : The chiral center at the propanoic acid side chain allows enantioselective synthesis.
Recent studies highlight its potential in dual RAS/kinin system modulation , a strategy to mitigate angiotensin II escape observed with traditional ACE inhibitors. Hybrid derivatives combining benzazepine and thiazole motifs, such as karnamicins, demonstrate synergistic ACE inhibition and antimicrobial activity.
Properties
IUPAC Name |
2-(2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-9(13(16)17)14-11-7-3-2-5-10(11)6-4-8-12(14)15/h2-3,5,7,9H,4,6,8H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTIVKFWBOWRDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)CCCC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxime Formation
1-Tetralone reacts with hydroxylamine hydrochloride under basic conditions to form 3,4-dihydro-1(2H)-naphthalenone oxime. This step employs methanol as the solvent and sodium carbonate for pH adjustment, achieving a reaction time of 15–24 hours at room temperature. The oxime intermediate is isolated via filtration, yielding a pale-yellow solid.
Ring Expansion with Polyphosphoric Acid
The oxime undergoes Beckmann rearrangement in the presence of polyphosphoric acid (PPA) to form 1,3,4,5-tetrahydro-2H-1-benzazepine-2-one. Optimal conditions include methylene chloride as the solvent and a temperature gradient from 70°C to 140°C during solvent evaporation. The exothermic nature of this step necessitates careful temperature control to prevent side reactions.
Reduction to Benzazepine
Lithium aluminium hydride (LiAlH₄) reduces the ketone group in benzazepine-2-one to a secondary amine, yielding 2,3,4,5-tetrahydro-1H-benzo[b]azepine. Tetrahydrofuran (THF) is the preferred solvent, with reactions conducted at 60°C for 10–15 hours. The product is purified via column chromatography, achieving a yield of 72% in the final step.
Optimization Strategies for Industrial Production
Scalable synthesis demands efficient process design and impurity management. Key considerations include:
Solvent Selection and Recycling
-
Oxime formation : Methanol enables high solubility of 1-tetralone and oxammonium hydrochloride, but its recovery via distillation reduces costs.
-
Ring expansion : Methylene chloride’s low boiling point (40°C) facilitates solvent removal during the exothermic Beckmann rearrangement, though toluene offers a safer alternative with similar efficacy.
Catalytic Enhancements
Transitioning from stoichiometric LiAlH₄ to catalytic hydrogenation (e.g., Pd/C or Raney Ni) could improve safety and reduce waste. Preliminary studies suggest that benzazepine-2-one reduction with H₂ at 50 psi achieves comparable yields.
Green Chemistry Metrics
-
Atom economy : The current route exhibits 65% atom economy for the benzazepine core. Incorporating propanoic acid via alkylation increases this to 78%.
-
E-factor : Solvent usage contributes 85% of the total E-factor (8.2 kg waste/kg product), highlighting the need for solvent-free or aqueous-phase reactions.
Analytical Validation of Synthetic Intermediates
Each synthesis stage requires rigorous quality control to ensure intermediate purity and structural fidelity.
| Step | Analytical Method | Key Parameters | Acceptance Criteria |
|---|---|---|---|
| Oxime | HPLC (C18 column) | Retention time: 4.2 min, Purity ≥98% | Impurities ≤1.5% |
| Benzazepine-2-one | ¹H NMR (400 MHz, CDCl₃) | δ 2.85 (t, 2H, CH₂), δ 3.45 (m, 2H, CH₂) | Integration ratios match expected |
| Final product | LC-MS (ESI+) | m/z 234.1 [M+H]⁺, Purity ≥99% | Residual solvents ≤0.1% |
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Pharmacological Applications
1. Neuropharmacology
The compound has been studied for its potential neuroprotective effects. Research indicates that derivatives of benzo[b]azepine can modulate neurotransmitter systems, particularly GABAergic and dopaminergic pathways. These properties suggest potential applications in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
2. Antidepressant Activity
Studies have shown that compounds similar to 2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)propanoic acid exhibit antidepressant-like effects in animal models. The mechanism is believed to involve the inhibition of monoamine oxidase (MAO), leading to increased levels of neurotransmitters like serotonin and norepinephrine in the brain.
Synthesis Methodologies
1. Synthetic Routes
The synthesis of this compound can be achieved through several methodologies:
- Cyclization Reactions : Utilizing appropriate precursors such as amino acids and aldehydes to form the benzo[b]azepine core.
- Functionalization : Post-synthesis modifications to introduce carboxylic acid groups or other functional groups that enhance bioactivity.
Table 1: Summary of Synthetic Methods
| Methodology | Description | Yield (%) |
|---|---|---|
| Cyclization with Amino Acids | Involves the reaction of amino acids with aldehydes | 70-85 |
| Functional Group Modification | Post-synthetic addition of carboxylic acid | 60-75 |
Therapeutic Potential
1. Anticancer Activity
Preliminary studies suggest that derivatives of this compound may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, indicating a need for further investigation into its mechanism of action.
2. Anti-inflammatory Properties
Research indicates that compounds related to benzo[b]azepines exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis.
Case Studies
Case Study 1: Neuroprotective Effects
A study published in the Journal of Neurochemistry investigated the neuroprotective effects of a related benzo[b]azepine derivative in a mouse model of Alzheimer's disease. The compound significantly reduced amyloid-beta plaque formation and improved cognitive function scores compared to control groups.
Case Study 2: Antidepressant Efficacy
In a randomized controlled trial published in Psychopharmacology, participants receiving treatment with a benzo[b]azepine derivative showed significant improvements in depression scales compared to placebo after eight weeks of treatment.
Mechanism of Action
The mechanism of action of 2-(2-Oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)propanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with receptors in the body, modulating signaling pathways involved in various physiological processes .
Comparison with Similar Compounds
Structural Analogues and Derivatives
The compound shares structural homology with several synthesized benzazepine derivatives, differing primarily in substituents and side chains. Key examples include:
Physicochemical Properties
- Solubility: The carboxylic acid group in the target compound likely improves aqueous solubility compared to ester or amide derivatives (e.g., 2j, 2k). For example, Benazepril hydrochloride (a related compound) shows solubility of 19 mg/mL in water, 92 mg/mL in DMSO/ethanol .
- Thermal Stability : Bulkier substituents (e.g., tert-butyl in 2d) correlate with higher melting points (166–167°C), whereas flexible alkyl chains (e.g., diethylamide in 2k) reduce melting points (92–94°C) .
Key Research Findings
Substituent Impact :
- Amide derivatives (e.g., 2j, 2k) exhibit lower polarity and altered retention times in HPLC (tM+S = 4.8–8.9 min) compared to carboxylic acid analogs .
- tert-Butyl groups enhance thermal stability but may reduce metabolic clearance due to steric hindrance .
Biological Relevance: The propanoic acid side chain in the target compound may mimic endogenous substrates (e.g., peptide analogs in ACE inhibitors), enhancing target binding .
Analytical Data :
- HPLC purity for synthesized analogs exceeds 97%, with retention times varying by substituent hydrophobicity .
Biological Activity
2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)propanoic acid is a compound derived from the benzo[b]azepine class of molecules. This compound has garnered interest in pharmacology due to its potential therapeutic applications, particularly in the treatment of central nervous system disorders. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C11H11NO3
- Molecular Weight : 205.21 g/mol
- CAS Number : Not explicitly listed but related compounds include 1701-57-1 and derivatives.
Research indicates that compounds related to benzo[b]azepines often interact with various neurotransmitter systems. Specifically, they may act as:
- Dopamine Receptor Modulators : Influencing dopaminergic pathways, potentially beneficial in treating disorders like schizophrenia.
- Serotonin Receptor Agonists : Particularly targeting the 5HT2C receptor which is implicated in mood regulation and anxiety disorders .
Biological Activity and Pharmacological Effects
The biological activity of this compound can be summarized as follows:
Case Studies
-
Case Study on Antipsychotic Efficacy :
- A study evaluated the efficacy of a benzo[b]azepine derivative in patients with schizophrenia. Results indicated significant reductions in psychotic symptoms compared to placebo controls.
- Reference: Wiley Online Library (2019).
-
Neuroprotection in Animal Models :
- Research involving rodent models demonstrated that administration of the compound reduced markers of neuroinflammation and oxidative stress.
- Reference: DrugBank Online.
-
Cognitive Function Assessment :
- A double-blind study assessed cognitive performance in subjects administered the compound versus a control group. Results indicated improved memory recall and processing speed.
- Reference: ChemicalBook.
Q & A
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Follow GHS-compliant guidelines :
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods for weighing and synthesis steps.
- Emergency procedures : Immediate rinsing for skin/eye contact (15+ minutes with water) and medical consultation for inhalation exposure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
